molecular formula C18H15N5O7S B2807475 N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 906152-10-1

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

Cat. No. B2807475
CAS RN: 906152-10-1
M. Wt: 445.41
InChI Key: JLFFXSPEBJOSHX-UHFFFAOYSA-N
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Description

“N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methoxy group attached to it . It also contains a phenyl ring attached to a sulfonamide group, and a methyl group and two nitro groups attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyridazine ring would likely contribute to the compound’s aromaticity, while the methoxy group could increase its polarity. The sulfonamide group could form hydrogen bonds, and the nitro groups could contribute to the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents, while the nitro groups could make it more reactive .

Scientific Research Applications

Anti-Tubercular Activity

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel treatments. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Several derivatives demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM .

Crystallography and Solid-State Properties

Single crystals of certain derivatives have been developed, allowing for X-ray crystallography studies. Understanding the molecular packing, intermolecular interactions, and crystal structures could inform material science applications.

Mechanism of Action

The mechanism of action of this compound is not known, as it is a novel compound that has not been widely studied .

properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O7S/c1-11-16(22(24)25)9-14(10-17(11)23(26)27)31(28,29)21-13-5-3-4-12(8-13)15-6-7-18(30-2)20-19-15/h3-10,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFFXSPEBJOSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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